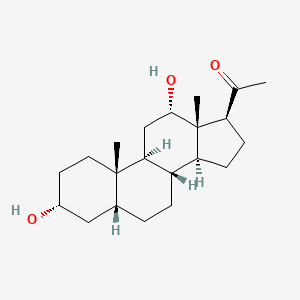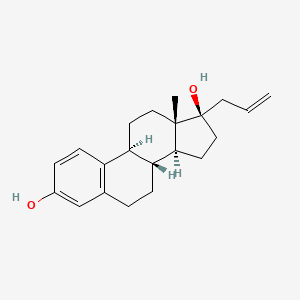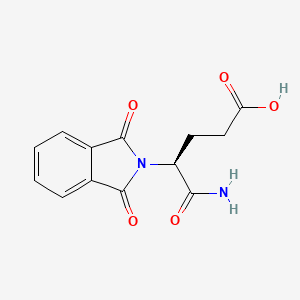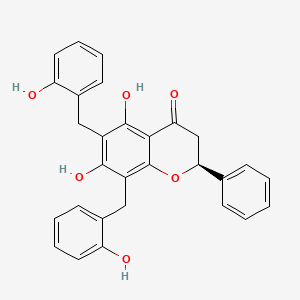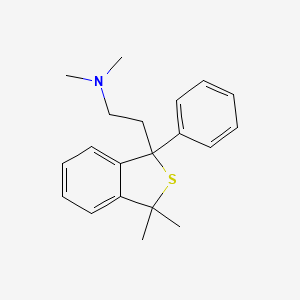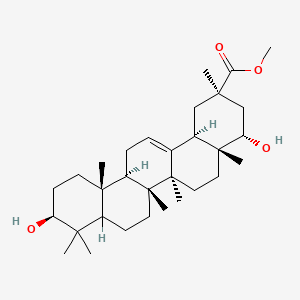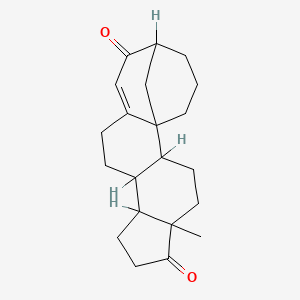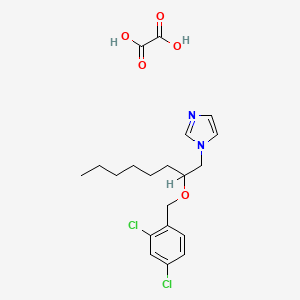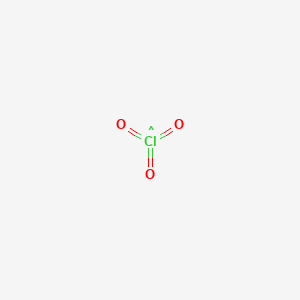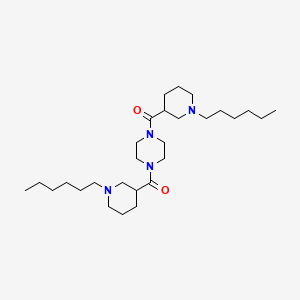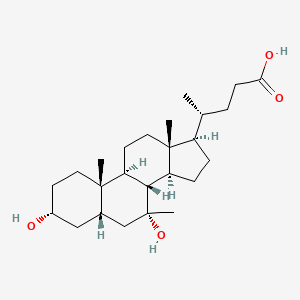
3-Pyridinecarboxylic acid, 4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-5-nitro-, 1-methylethyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound S 202 791 is a member of the 1,4-dihydropyridine class of calcium channel modulators. This compound is known for its unique ability to act as both a calcium channel agonist and antagonist, depending on its stereoisomeric form . It has been studied for its effects on vascular smooth muscle cells and cardiac tissues, making it a significant compound in pharmacological research.
Preparation Methods
S 202 791: can be synthesized through various synthetic routes. One common method involves the reaction of appropriate pyridine derivatives with aldehydes and ammonia under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the dihydropyridine ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
S 202 791: undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding tetrahydropyridine form using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds.
Scientific Research Applications
S 202 791: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of S 202 791 involves its interaction with calcium channels in cell membranes. The compound can either enhance or inhibit calcium ion influx, depending on its stereoisomeric form . The (+)-enantiomer acts as a calcium agonist, increasing calcium ion influx and promoting muscle contraction, while the (-)-enantiomer acts as an antagonist, reducing calcium ion influx and causing muscle relaxation . This dual action is mediated through the binding of the compound to specific sites on the calcium channel, altering its conformation and function.
Comparison with Similar Compounds
S 202 791: is compared with other 1,4-dihydropyridine compounds such as BAY K 8644 and CGP 28392 . While BAY K 8644 is primarily a calcium channel agonist and CGP 28392 exhibits similar dual action, S 202 791 is unique in its balanced agonistic and antagonistic properties. This makes it a valuable tool for studying calcium channel modulation and developing new therapeutic agents.
Similar Compounds
BAY K 8644: A potent calcium channel agonist.
CGP 28392: Exhibits both calcium channel agonistic and antagonistic properties.
Nifedipine: A well-known calcium channel antagonist used in clinical settings.
properties
IUPAC Name |
propan-2-yl (4R)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-8(2)25-17(22)13-9(3)18-10(4)16(21(23)24)14(13)11-6-5-7-12-15(11)20-26-19-12/h5-8,14,18H,1-4H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZEFDZKPJBJK-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97217-84-0 |
Source


|
| Record name | (-)-SDZ 202-791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097217840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)
